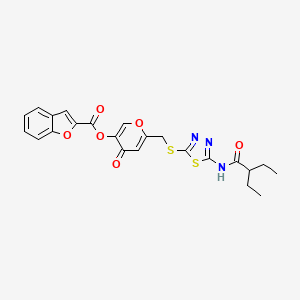

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O6S2/c1-3-13(4-2)20(28)24-22-25-26-23(34-22)33-12-15-10-16(27)19(11-30-15)32-21(29)18-9-14-7-5-6-8-17(14)31-18/h5-11,13H,3-4,12H2,1-2H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZXSZRACBZLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Ring: Starting with a precursor such as thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions involving appropriate reagents like phosphorus oxychloride (POCl₃) under reflux conditions.

Thioether Formation: The thiadiazole derivative can then be reacted with a suitable thiol compound to form the thioether linkage.

Pyranone Ring Formation: The pyranone ring can be synthesized via a condensation reaction involving appropriate aldehydes and ketones under acidic or basic conditions.

Benzofuran Carboxylation: Finally, the benzofuran moiety can be introduced through a carboxylation reaction, often using carbon dioxide (CO₂) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate: can undergo various chemical reactions, including:

Oxidation: The thiadiazole and thioether groups can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: The carbonyl groups in the pyranone and benzofuran rings can be reduced using reducing agents such as sodium borohydride (NaBH₄).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole and benzofuran moieties.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄), under anhydrous conditions.

Substitution: Alkyl halides, nucleophiles like amines or thiols, under mild to moderate temperatures.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets. For instance, the thiadiazole ring may bind to metal ions or enzyme active sites, while the benzofuran moiety could interact with nucleic acids or proteins. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with thiazole/thiadiazole cores and complex ester/amide substituents. Below is a systematic comparison:

Table 1: Structural and Functional Group Comparison

Key Observations:

Heterocycle Core Differences :

- The target compound’s 1,3,4-thiadiazole core (two nitrogens, one sulfur) differs from thiazole (one nitrogen, one sulfur) in analogs. Thiadiazoles often exhibit higher metabolic stability but lower solubility compared to thiazoles .

- Compound 59 () uses a pyrroloazepine scaffold, emphasizing macrocyclic targeting versus the target’s planar heterocycles .

The benzofuran-2-carboxylate ester in the target compound mirrors the tert-butoxycarbonyl group in ’s Compound 59, both serving as protective or bioisosteric moieties .

Synthetic Complexity :

- The target compound’s synthesis likely involves multi-step coupling (e.g., thiomethylation, amidation), akin to the THF/dry conditions and molecular sieves used in ’s synthesis .

Research Findings and Limitations

- Activity Gaps: No direct bioactivity data for the target compound exist in the provided evidence. Its hypothesized enzyme inhibition is inferred from 1,3,4-thiadiazole analogs (e.g., carbonic anhydrase inhibitors).

- Physicochemical Data : Computational predictions suggest moderate logP (~3.5) due to the benzofuran ester, aligning with ’s lipophilic analogs .

Table 2: Hypothetical Physicochemical Properties (Predicted)

| Property | Target Compound | ("s") | ("59") |

|---|---|---|---|

| Molecular Weight | ~550 g/mol | ~650 g/mol | ~1200 g/mol |

| logP | ~3.5 | ~2.8 | ~4.2 |

| Hydrogen Bond Donors | 2 | 4 | 6 |

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate is a complex organic molecule that incorporates multiple functional groups, suggesting potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.49 g/mol. The structure features a benzofuran moiety linked to a pyran ring and a thiadiazole derivative, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential in medicinal chemistry. Key areas of activity include:

- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve inhibition of cell proliferation and induction of apoptosis.

- Antimicrobial Properties : The presence of the thiadiazole ring suggests potential antimicrobial activity. Compounds with similar structures have shown efficacy against bacteria and fungi.

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The thiadiazole and pyran rings may interact with specific enzymes involved in cellular processes, disrupting their function.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by targeting pathways associated with cell division.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in studies involving similar compounds, leading to programmed cell death in malignant cells.

Anticancer Studies

A study published in Journal of Medicinal Chemistry evaluated the cytotoxicity of various thiadiazole derivatives, including those similar to our compound. Results indicated that compounds with a thiadiazole moiety exhibited IC50 values ranging from 10 to 50 µM against breast and liver cancer cell lines, demonstrating significant anticancer potential .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 25 |

| Compound B | HepG2 (Liver) | 30 |

| Target Compound | MCF7 (Breast) | 20 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds. For instance, derivatives with thiadiazole rings have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 12.5 |

| S. aureus | 15 |

| C. albicans | 10 |

Q & A

Q. What are the common synthetic routes for preparing 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzofuran-2-carboxylate?

The synthesis typically involves sequential functionalization of the pyran and thiadiazole cores. A representative approach includes:

- Step 1 : Activation of the 1,3,4-thiadiazole-2-thiol moiety for nucleophilic substitution with a methylene linker (e.g., using bromomethyl-pyran intermediates) .

- Step 2 : Amidation of the thiadiazole ring with 2-ethylbutanoyl chloride under anhydrous conditions (e.g., DMF as solvent, triethylamine as base) .

- Step 3 : Esterification of the pyran-4-one with benzofuran-2-carboxylic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) .

Validation : Monitor each step via TLC and confirm intermediates by H NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- H/C NMR : Assign signals for the pyran-4-one carbonyl (~170 ppm), thiadiazole-linked methylene (δ 4.5–5.0 ppm), and benzofuran aromatic protons (δ 7.2–8.1 ppm) .

- IR Spectroscopy : Confirm ester C=O (~1740 cm) and amide N-H (~3300 cm) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the heterocyclic backbone .

Q. How is the purity of this compound assessed in academic research?

- HPLC : Use a C18 column with acetonitrile/water gradients; aim for ≥95% purity with retention time matching synthetic standards .

- Elemental Analysis : Compare experimental C, H, N, S percentages to theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers optimize low yields in the thiadiazole amidation step?

Low yields often arise from steric hindrance at the 5-position of the thiadiazole. Mitigation strategies:

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

- Solvent Effects : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition .

Validation : Track reaction progress via F NMR (if fluorinated analogs are used) or in-situ IR .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., IC values) may stem from:

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .

- Solubility Issues : Use DMSO stock solutions with ≤0.1% final concentration to avoid cytotoxicity artifacts .

- Structural Confirmation : Re-characterize batches via X-ray crystallography to rule out polymorphic effects .

Q. How can computational tools guide the study of this compound’s mechanism of action?

- Docking Studies : Model interactions with kinases (e.g., EGFR or CDK2) using AutoDock Vina; prioritize binding poses with thiadiazole and benzofuran moieties in hydrophobic pockets .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .

- QSAR Analysis : Correlate substituent effects (e.g., 2-ethylbutanamido vs. propionamido) with bioactivity trends .

Q. What strategies address instability of the pyran-4-one ring during storage?

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Light Protection : Use amber vials to avoid photodegradation of the α,β-unsaturated ketone .

- Stability Assays : Monitor degradation via HPLC at 1-week intervals; identify byproducts via LC-MS .

Q. How can researchers validate target engagement in cellular models?

- Pull-Down Assays : Functionalize the compound with a biotin tag via the benzofuran ester; use streptavidin beads to isolate bound proteins for proteomic analysis .

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates and quantify target protein stabilization via Western blot .

Methodological Notes

- Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Scalability : For gram-scale synthesis, optimize column chromatography via flash systems with gradient elution .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity and apoptosis assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.